5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine
Description
5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine (CAS: 946682-68-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 4. Its molecular formula is C₇H₁₁N₄, with a molecular weight of 157.19 g/mol (derived from ). Its dihydrochloride salt (CAS: 1432681-51-0) is commonly employed in laboratory settings for enhanced solubility and stability .
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4/c1-10-5(4-2-3-4)8-9-6(10)7/h4H,2-3H2,1H3,(H2,7,9) |
InChI Key |
UJXPULILOQDDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1N)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methyl-3-mercapto-1,2,4-triazole with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazoles, and various substituted triazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine with structurally related triazol-3-amine derivatives:
Key Observations:
- Molecular Weight and Solubility : Lower molecular weight derivatives (e.g., amitrole) exhibit higher volatility and solubility in polar solvents, whereas nitro-substituted analogs (e.g., HM-I) prioritize stability and explosive performance .
- Functionalization Potential: The pyridinyl and thiophene derivatives () demonstrate the adaptability of the triazole core for diverse applications, including antimicrobial and electronic materials .
Biological Activity
5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family. Its unique structure includes a five-membered ring with three nitrogen atoms and two carbon atoms, featuring a cyclopropyl group at the 5-position and a methyl group at the 4-position. This arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 124.14 g/mol |
| Density | 1.469 ± 0.06 g/cm³ |
| Melting Point | 128 °C |
| pKa | 11.56 |
| CAS Number | 502546-41-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The triazole ring can modulate the activity of these targets, potentially leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown promise against various pathogens.
- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of triazole derivatives, this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antimicrobial agents.
- Anticancer Activity : A recent investigation into the anticancer effects of triazole derivatives found that this compound inhibited the growth of human cancer cell lines in vitro. The IC50 values indicated a dose-dependent response, suggesting its potential as a lead compound for further development.
- Chagas Disease Research : In research focused on Chagas disease caused by Trypanosoma cruzi, derivatives of triazoles including the target compound were evaluated for their ability to reduce parasite burden in infected models. The results showed promising reductions in parasitemia levels.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 5-(sec-butyl)-1H-1,2,4-triazol-3-amine | 502546-46-5 | Sec-butyl group at position 5 | Different steric properties |
| 5-propyl-4H-1,2,4-triazol-3-amino | 60016-62-8 | Propyl group substitution | Varies in biological profile |
| 5-isobutyl-4H-1,2,4-triazol-3-amino | 76955-95-8 | Isobutyl group presence | Distinct pharmacokinetics |
The presence of both cyclopropyl and methyl groups in our target compound enhances its binding affinity and specificity towards biological targets compared to other triazole derivatives.
Synthetic Routes
The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amino typically involves:
- Cyclization Reaction : Cyclopropylamine reacts with methyl isocyanate followed by hydrazine hydrate to form the triazole ring.
- Formation of Hydroiodide Salt : Hydroiodic acid is added to yield the hydroiodide salt form.
Industrial Production Methods
For large-scale production, continuous flow reactors and automated systems are employed to optimize yield and purity. Advanced purification techniques such as chromatography are used to enhance efficiency.
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